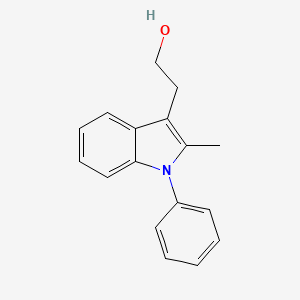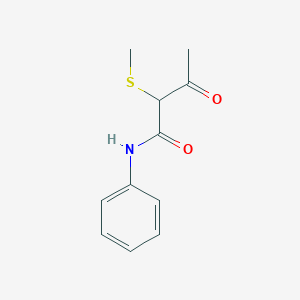![molecular formula C18H22N2O2 B14641924 N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide CAS No. 56631-77-7](/img/structure/B14641924.png)
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide is a chemical compound that belongs to the class of phenoxy acetamides. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes an ethyl group, a phenoxyethyl group, and an acetamide group attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxyethyl intermediate: This step involves the reaction of phenol with ethyl bromide in the presence of a base to form 2-phenoxyethyl bromide.
Coupling with aniline: The 2-phenoxyethyl bromide is then reacted with aniline to form N-(2-phenoxyethyl)aniline.
Acetylation: The final step involves the acetylation of N-(2-phenoxyethyl)aniline with acetic anhydride to form this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or ethyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide can be compared with other phenoxy acetamide derivatives such as:
N-phenylacetamide: Known for its analgesic properties.
N-(2-phenoxyethyl)acetamide: Similar structure but different pharmacological profile.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may offer advantages over other similar compounds in certain therapeutic contexts.
Eigenschaften
CAS-Nummer |
56631-77-7 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-[3-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-20(12-13-22-18-10-5-4-6-11-18)17-9-7-8-16(14-17)19-15(2)21/h4-11,14H,3,12-13H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
XTEZSXYIQBVIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=CC(=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)



![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)


![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)

![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)




